4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound with a complex structure that includes a tetrahydropyridine ring substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method starts with the preparation of the 2,3-dimethylphenyl precursor, which is then subjected to a series of reactions to form the tetrahydropyridine ring. Key steps may include:
Aldol condensation: Formation of the intermediate compound.
Cyclization: Formation of the tetrahydropyridine ring under acidic or basic conditions.
Purification: Using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Formation of reduced tetrahydropyridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated tetrahydropyridine compounds.
Scientific Research Applications
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotective properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine: shares structural similarities with other tetrahydropyridine derivatives and substituted phenyl compounds.
Dexmedetomidine: An imidazole derivative with a similar phenyl substitution, used as a sedative and analgesic.
Medetomidine: A racemic mixture containing a similar structural motif, used in veterinary medicine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-6,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNZOEIBGAAULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CCNCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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